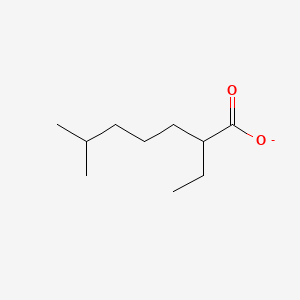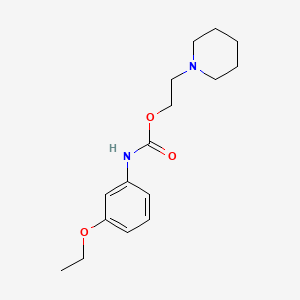![molecular formula C44H86NO8P B13753181 (2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is a phosphatidylcholine compound, which is a type of phospholipid. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This compound is characterized by the presence of stearoyl and oleoyl acyl groups at positions 1 and 2, respectively, on the glycerol backbone, with a phosphorylcholine group attached to the third position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine typically involves the esterification of glycerol with stearic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphorylcholine. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific lipases are used to catalyze the esterification reactions. This approach can offer higher specificity and yield compared to chemical synthesis. Additionally, large-scale production may utilize continuous flow reactors to optimize reaction efficiency and scalability .
化学反応の分析
Types of Reactions: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine can undergo various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to yield free fatty acids and glycerophosphorylcholine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions, along with specific enzymes like phospholipases, are commonly employed for hydrolysis.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring catalysts and controlled reaction environments.
Major Products Formed:
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free stearic acid, oleic acid, and glycerophosphorylcholine.
Substitution: Compounds with modified phosphorylcholine groups.
科学的研究の応用
3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
作用機序
The mechanism of action of 3-steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine involves its integration into cell membranes, where it contributes to membrane fluidity and stability. The compound can interact with membrane proteins and influence signaling pathways by modulating the local lipid environment. Its phosphorylcholine group can also participate in interactions with other biomolecules, affecting various cellular processes .
類似化合物との比較
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with the phosphorylcholine group at the third position.
1-Stearoyl-2-oleoyl-sn-glycero-3-phosphoserine: Contains a phosphoserine group instead of phosphorylcholine.
Uniqueness: 3-Steraoyl-2-oleoyl-sn-glycero-1-phosphorylcholine is unique due to its specific acyl group arrangement and the presence of the phosphorylcholine group at the first position. This configuration can influence its behavior in biological membranes and its interactions with other molecules, making it distinct from other similar phospholipids .
特性
分子式 |
C44H86NO8P |
|---|---|
分子量 |
788.1 g/mol |
IUPAC名 |
[(2S)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21-/t42-/m0/s1 |
InChIキー |
ATHVAWFAEPLPPQ-FLHXZNPISA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)




![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)


![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
